6-Methoxydihydrosanguinarine (6-MS) is a benzophenanthridine alkaloid naturally found in plants belonging to the Papaveraceae family, such as Hylomecon hylomeconoides, Hylomecon vernale, Macleaya cordata, and Corydalis tashiroi [, , , ]. This compound has garnered significant scientific interest due to its diverse biological activities, making it a subject of extensive research in various fields [, , , , , , , ].
6-Methoxydihydrosanguinarine is typically isolated from plants such as Sanguinaria canadensis and other members of the Papaveraceae family. It is classified as an isoquinoline alkaloid, which are nitrogen-containing compounds known for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The structural formula of 6-Methoxydihydrosanguinarine is characterized by a methoxy group at the sixth position of the dihydrosanguinarine backbone.
The synthesis of 6-Methoxydihydrosanguinarine can be achieved through several methods, predominantly involving natural extraction or total synthesis from simpler precursors.
The molecular structure of 6-Methoxydihydrosanguinarine can be represented by its chemical formula . The compound features a dihydroisoquinoline core with a methoxy group attached at the sixth position.
The three-dimensional conformation plays a significant role in its biological interactions and pharmacokinetics.
6-Methoxydihydrosanguinarine participates in various chemical reactions that underline its biological activity:
The mechanism of action of 6-Methoxydihydrosanguinarine has been elucidated through various studies:
These mechanisms highlight its potential as an anti-cancer agent.
The physical properties of 6-Methoxydihydrosanguinarine include:
Chemical properties include:
6-Methoxydihydrosanguinarine has several promising applications:
6-Methoxydihydrosanguinarine (6-MDS) is a dihydrobenzophenanthridine alkaloid characterized by a quaternary nitrogen-containing tetracyclic ring system with a methoxy group at the C-6 position. This structural modification differentiates it from its parent compound sanguinarine and enhances its stability and bioavailability. As a member of the benzylisoquinoline alkaloid (BIA) superfamily, 6-MDS belongs to one of the most structurally diverse classes of plant secondary metabolites, predominantly found in the Papaveraceae family [1] [5].
The biosynthesis of 6-MDS in Macleaya cordata initiates from L-tyrosine, which undergoes a series of enzymatic transformations:
Table 1: Key Intermediates in 6-Methoxydihydrosanguinarine Biosynthesis
Intermediate | Enzyme Involved | Structural Significance |
---|---|---|
(S)-Norcoclaurine | Norcoclaurine synthase | Central BIA scaffold formation |
(S)-Reticuline | CNMT, 4'OMT, CYP80B1 | Branch point for multiple alkaloid pathways |
(S)-Scoulerine | Berberine Bridge Enzyme (BBE) | Tetracyclic protoberberine skeleton formation |
Sanguinarine | MSH, SBOX | Benzophenanthridine ring closure |
Dihydrosanguinarine | Reductase | Saturation of iminium bond (C6-N) |
6-Methoxydihydrosanguinarine | O-Methyltransferase | Methoxy group addition at C6 position |
Metabolic profiling of Macleaya species has revealed that 6-MDS accumulation is tissue-specific and developmentally regulated, with highest concentrations observed in roots and late-stage seedlings. This spatiotemporal variation aligns with the expression patterns of BBE and methyltransferase genes, confirming their roles in the compartmentalized biosynthesis of this alkaloid [5].
Macleaya cordata (known as "Bo-luo-hui" in Chinese pharmacopeia) has been extensively documented in historical materia medica, including the Ming Dynasty's Compendium of Materia Medica (1578 AD). Traditional applications primarily utilized the whole plant or root extracts for:
Ethnopharmacological studies in Bhutanese traditional medicine documented Macleaya species as components in >8 polyherbal formulations targeting "heat-based" disorders—a classification encompassing microbial infections and febrile conditions. Notably, the aerial parts were incorporated into remedies for respiratory infections and "blood impurities," correlating with modern understanding of hematogenous infections [4] [8].
The alkaloid-rich extracts demonstrated remarkable congruence between traditional applications and contemporary pharmacological validation:
Ethnopharmacology has thus served as the foundational scaffold for identifying 6-MDS as a bioactive principle, transitioning its applications from empirical traditional use to mechanism-based therapeutic development.
Recent oncological research has positioned 6-MDS as a multi-target agent with dual cytotoxicity and immunomodulatory capabilities. Its therapeutic relevance spans:
6-MDS (≥5 μM) triggers iron-dependent ferroptosis in HCC cell lines (HLE, HCCLM3) through:
Table 2: 6-MDS Mechanisms in Cancer and Immunological Contexts
Biological Context | Molecular Targets | Functional Consequences |
---|---|---|
Hepatocellular Carcinoma | GPX4 downregulation | Ferroptosis execution via lipid ROS accumulation |
System Xc− inhibition | Cystine/glutamate antiporter dysfunction | |
Lung Adenocarcinoma | CDK1, PLK1, CHEK1 suppression | G2/M cell cycle arrest (85% cells in G2 phase) |
MMP9 inhibition | Impaired metastatic invasion and ECM remodeling | |
Immunomodulation | TNFα/IL1β axis modulation | Neutrophil-mediated immunosuppression reversal |
IL-4 reduction (jejunal mucosa) | Mucosal immune homeostasis enhancement |
Network pharmacology and molecular docking analyses reveal 6-MDS binds with high affinity (binding energy ≤ -6 kcal/mol) to:
Transcriptomic analysis in A549 lung adenocarcinoma cells demonstrates 6-MDS (10 μM, 48h):
Emerging evidence suggests 6-MDS modulates tumor microenvironment immunity through:
These multi-modal actions position 6-MDS as a candidate adjunct to immune checkpoint inhibitors, particularly in tumors with inherent resistance mediated by IL1/TNFα-inflammatory pathways.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3